molecular formula C3H7BrO3S B3383444 2-Bromoethyl methanesulfonate CAS No. 4239-10-5

2-Bromoethyl methanesulfonate

Cat. No. B3383444
CAS RN: 4239-10-5
M. Wt: 203.06 g/mol
InChI Key: ZUAJICINWDWGQN-UHFFFAOYSA-N
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Description

2-Bromoethyl methanesulfonate is a chemical compound with the molecular formula C3H7BrO3S . It is also known as 2-Bromoethyl 1-(methylsulfonyl)methanesulfonate .


Molecular Structure Analysis

The molecular structure of 2-Bromoethyl methanesulfonate consists of a bromoethyl group attached to a methanesulfonate group . The molecular weight of the compound is 203.06 .

Scientific Research Applications

Microbial Metabolism

Methanesulfonic acid, closely related to 2-bromoethyl methanesulfonate, is a key intermediate in the biogeochemical cycling of sulfur. It is utilized by various aerobic bacteria as a sulfur and carbon source. Methanesulfonic acid oxidation begins with cleavage catalyzed by methanesulfonate monooxygenase, highlighting its importance in microbial metabolism (Kelly & Murrell, 1999).

Hydrogen Production Enhancement

2-Bromoethanesulfonate has been studied for its effect on anaerobic inocula in enhancing hydrogen production using sugarcane bagasse. Its addition to the culture medium showed a notable increase in hydrogen production, demonstrating its potential in bioenergy applications (Braga et al., 2016).

Organic Synthesis

In organic synthesis, methanesulfonic acid, a relative of 2-bromoethyl methanesulfonate, acts as an effective catalyst. It facilitates the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, showing its versatility in synthetic chemistry (Kumar et al., 2008).

Inhibition of Methane Formation

2-Bromoethanesulfonic acid is known as a potent inhibitor of methane formation in methanogenic decomposition. This property is significant in understanding microbial interactions and could be leveraged in controlling methane emissions in environmental applications (Bouwer & McCarty, 1983).

Electrochemical Processes

Methanesulfonic acid is highlighted for its role in electrochemical processes. Its aqueous solubility and low toxicity make it an ideal electrolyte, particularly in tin and lead electroplating. This underlines its environmental benefits and industrial relevance (Gernon et al., 1999).

Anaerobic Metabolism of Lignin-Derived Oligomers

Research shows that 2-bromoethanesulfonic acid can influence the anaerobic metabolism of lignin-derived oligomers, leading to the accumulation of various metabolic intermediates. This sheds light on its potential use in understanding and manipulating lignocellulosic biomass degradation (Colberg & Young, 1985).

Degradation in Bioelectrochemical Systems

2-Bromoethanesulfonate degradation in bioelectrochemical systems, specifically in microbial fuel cells, reveals its interaction with microbial communities under aerobic conditions. This contributes to the understanding of its long-term effectiveness and degradation pathways in such systems (Rago et al., 2015).

Improved Electrolytes in Batteries

In the context ofbatteries, methanesulfonic acid has been shown to improve electrolyte conductivity in zinc-bromine flow batteries. This modification not only enhances battery efficiency but also suppresses zinc dendrite growth, highlighting its application in advanced energy storage technologies (Wu et al., 2018).

Antibacterial Activity of Sulfonamide Derivatives

Studies on methanesulfonic acid hydrazide derivatives and their metal complexes have revealed significant antibacterial activities. These findings underscore the potential of sulfonamide derivatives, related to 2-bromoethyl methanesulfonate, in developing new antibacterial agents (Özdemir et al., 2009).

Influence on Dechlorination of Chloroethenes

Research indicates that 2-bromoethanesulfonate can inhibit the reductive dechlorination of chloroethenes, even in the absence of methanogenic archaea. This highlights its role in influencing microbial degradation processes, relevant in environmental remediation and wastewater treatment (Loffler et al., 1997).

Reaction-Controlled Catalyst Recovery

In the field of catalysis, copper methanesulfonate, related to 2-bromoethyl methanesulfonate, has been used in the esterification of carboxylic acids. Its easy recovery and excellent reusability make it a valuable catalyst in industrial chemical processes (Jiang, 2005).

Safety and Hazards

Safety data for 2-Bromoethyl methanesulfonate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-bromoethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAJICINWDWGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195196
Record name Ethanol, 2-bromo-, methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4239-10-5
Record name Ethanol, 2-bromo-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoethyl methanesulfonate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49551
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-bromo-, methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoethyl methanesulfonate
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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